![molecular formula C16H21N5O2S B14171399 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide CAS No. 489403-08-9](/img/structure/B14171399.png)
1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of carbohydrazide with ethyl benzoylacetate in ethanol, catalyzed by p-toluene sulphonic acid, followed by cyclization upon heating in acetic acid . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbohydrazide moiety can be reduced to form hydrazine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism by which 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The compound’s multiple functional groups allow it to engage in diverse biochemical pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide can be compared with other similar heterocyclic compounds, such as:
1-Amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide: This compound shares a similar core structure but differs in the functional group attached to the isoquinoline ring.
1-Amino-5-morpholin-4-yl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxamide: This compound features a different ring fusion pattern, leading to distinct chemical and biological properties
Properties
CAS No. |
489403-08-9 |
|---|---|
Molecular Formula |
C16H21N5O2S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide |
InChI |
InChI=1S/C16H21N5O2S/c17-12-11-9-3-1-2-4-10(9)14(21-5-7-23-8-6-21)19-16(11)24-13(12)15(22)20-18/h1-8,17-18H2,(H,20,22) |
InChI Key |
QVLTULSRHPJRHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2N4CCOCC4)SC(=C3N)C(=O)NN |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14171317.png)
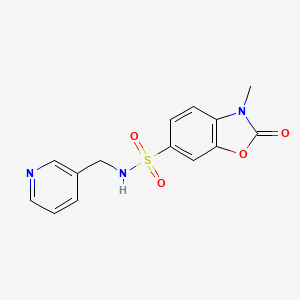

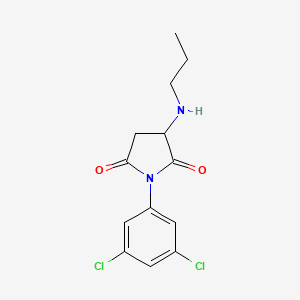
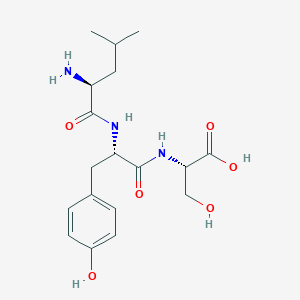
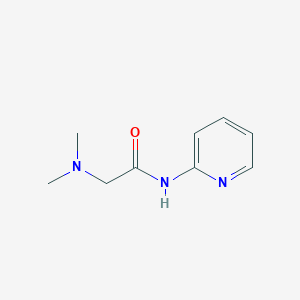
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
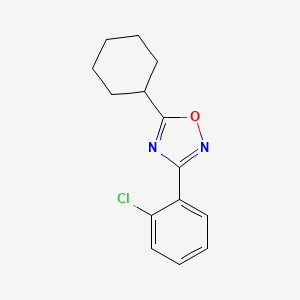
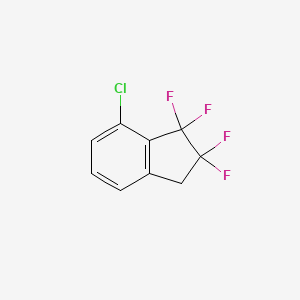

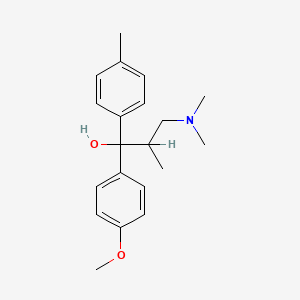
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
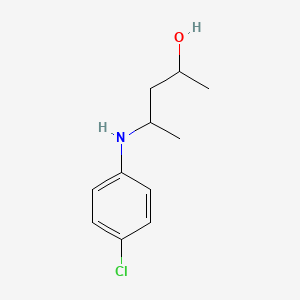
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
